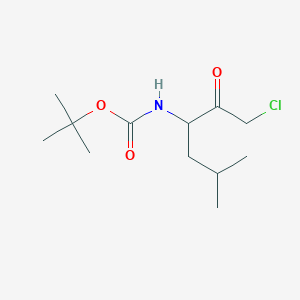
Boc-Leu-CMK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Leu-CMK is a useful research compound. Its molecular formula is C12H22ClNO3 and its molecular weight is 263.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
Boc-Leu-CMK serves as a potent inhibitor of cysteine proteases and has been extensively used to investigate the mechanisms of protease activity. Its ability to irreversibly bind to the active site of proteases makes it an invaluable tool in studying enzyme kinetics and specificity.
- Case Study: UCHL1 Inhibition
Research has demonstrated that this compound can effectively inhibit UCHL1 (Ubiquitin C-terminal hydrolase L1), a deubiquitinating enzyme implicated in various cancers. In vitro studies showed that this compound exhibited an IC50 value of approximately 7.7 µM against UCHL1, highlighting its potential as a therapeutic agent in cancer treatment .
Cancer Research
The compound's role in cancer research is significant due to its ability to modulate protease activity that influences tumor progression and metastasis.
- Anti-Cancer Properties
A study focusing on fluoromethylketones, including this compound derivatives, revealed their potential as irreversible inhibitors of specific proteases involved in cancer cell proliferation. These inhibitors were shown to selectively target cancer cells while minimizing off-target effects, making them promising candidates for further development .
Immunology Applications
This compound has also been utilized in immunological studies, particularly in understanding the mechanisms of cell death and inflammatory responses.
- Inflammatory Response Modulation
Research indicates that this compound can block IL-1β release mediated by pyroptosis inducers, suggesting its role in modulating inflammatory pathways. This property is crucial for developing therapies aimed at controlling excessive inflammatory responses associated with various diseases .
Structure-Activity Relationship Studies
The structural modifications of this compound have been explored to enhance its inhibitory potency and selectivity towards specific proteases.
- Optimization Studies
Structure-activity relationship (SAR) studies have focused on modifying the this compound scaffold to improve its binding affinity and reduce toxicity. These studies have led to the identification of several analogs with enhanced biological activity, providing insights into the design of more effective protease inhibitors .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Enzyme Inhibition | Inhibits cysteine proteases for kinetic studies | Effective against UCHL1 with IC50 = 7.7 µM |
| Cancer Research | Modulates protease activity influencing tumor progression | Selective targeting of cancer cells |
| Immunology | Blocks IL-1β release in inflammatory responses | Modulates pyroptosis pathways |
| Structure-Activity Studies | Enhances inhibitory potency through structural modifications | Identification of analogs with improved efficacy |
Eigenschaften
Molekularformel |
C12H22ClNO3 |
|---|---|
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
tert-butyl N-(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate |
InChI |
InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16) |
InChI-Schlüssel |
ZNJWTNDBZSOFFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















